6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-
CAS No.: 653586-58-4
Cat. No.: VC16820296
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653586-58-4 |
|---|---|
| Molecular Formula | C12H18N4 |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | 2-tert-butyl-5,7-dimethyl-6H-pyrazolo[1,5-b][1,2,4]triazepine |
| Standard InChI | InChI=1S/C12H18N4/c1-8-6-9(2)14-16-11(13-8)7-10(15-16)12(3,4)5/h7H,6H2,1-5H3 |
| Standard InChI Key | PAQVZSCOLRRARM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC(=NN2N=C(C1)C)C(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₈N₄, with a molecular weight of 218.30 g/mol . Its IUPAC name, 2-tert-butyl-5,7-dimethyl-6H-pyrazolo[1,5-b] triazepine, reflects the fusion of pyrazole and triazepine rings, substituted at positions 2, 5, and 7 with tert-butyl and methyl groups. The canonical SMILES notation CC1=NC2=CC(=NN2N=C(C1)C)C(C)(C)C provides a standardized representation of its atomic connectivity .
Table 1: Key Physicochemical Properties
Tautomerism and Structural Dynamics
The pyrazolo[1,5-b] triazepine system exhibits tautomeric equilibria, as observed in related tetrazole-containing analogs . Nuclear magnetic resonance (NMR) studies on analogous compounds reveal shifts between azide and tetrazole forms over time, with the tetrazole tautomer dominating at equilibrium . Such dynamics may influence the compound’s reactivity and binding interactions in biological systems.
Synthesis and Synthetic Analogues
Structural Analogues and Their Activities
Pyrazolo-fused heterocycles, such as pyrazolo[4,3-e]tetrazolo[1,5-b] triazines, demonstrate nanomolar cytotoxic activity against cancer cell lines (e.g., HCT-116, BxPC-3) by inhibiting BTK kinase and mTOR pathways . Similarly, pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on membrane-bound pyrophosphatases in Plasmodium falciparum, highlighting their potential as antimalarial agents . These findings suggest that the tert-butyl and methyl substituents in 6H-pyrazolo[1,5-b] triazepine may enhance lipophilicity and target binding, critical for bioactivity.
| Compound Class | IC₅₀ (nM) | Target Pathway | Cell Line Tested |
|---|---|---|---|
| Pyrazolo-triazine sulfonamides | 10–50 | BTK, AKT-mTOR | HCT-116, BxPC-3 |
| Pyrazolo-pyrimidines | 1–10 μM | Membrane-bound PPases | Plasmodium falciparum |
Antimicrobial and Antiparasitic Activity
Pyrazolo-heterocycles demonstrate broad-spectrum activity against protozoan pathogens . The tert-butyl group in 6H-pyrazolo[1,5-b][1, triazepine may enhance membrane permeability, enabling targeting of microbial enzymes absent in humans, such as Plasmodium mPPases .
Pharmacokinetic and Toxicological Considerations
ADME Profiles
In silico predictions for related compounds suggest favorable absorption and distribution due to moderate logP values (~2.5–3.5) . The tert-butyl group may reduce metabolic degradation by cytochrome P450 enzymes, prolonging half-life.
Toxicity Risks
Future Research Directions
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Synthetic Optimization: Develop scalable routes to improve yield and purity.
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Target Identification: Use computational docking to predict protein targets (e.g., kinases, proteases).
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In Vitro Screening: Evaluate cytotoxicity across diverse cancer and microbial models.
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Formulation Studies: Explore nanoencapsulation to enhance bioavailability.
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